4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine
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Overview
Description
4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine is a complex organic compound characterized by the presence of two aminophenyl groups connected through a tetraoxidodisulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions to form the desired product . Another method involves the reduction of nitro compounds followed by the formation of the tetraoxidodisulfanyl linkage through oxidative coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and oxidative coupling, with careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can replace halogen atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro compounds .
Scientific Research Applications
4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Aminophenyl)benzothiazole derivatives
Uniqueness
4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine is unique due to its tetraoxidodisulfanyl linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
69391-11-3 |
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Molecular Formula |
C12H12N2O4S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylsulfonylaniline |
InChI |
InChI=1S/C12H12N2O4S2/c13-9-1-5-11(6-2-9)19(15,16)20(17,18)12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI Key |
LZEVOSYJRMXMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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